N-(1-benzylpiperidin-4-yl)-3-cyclopentylpropanamide
Overview
Description
N-(1-benzylpiperidin-4-yl)-3-cyclopentylpropanamide is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-3-cyclopentylpropanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 1-benzylpiperidin-4-one with appropriate reagents under controlled conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the piperidine derivative.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and temperature control to enhance the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-3-cyclopentylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopentyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted benzyl or cyclopentyl derivatives.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-3-cyclopentylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an analgesic and neuroprotective agent.
Biological Research: The compound is used in studies related to neurotransmitter modulation and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to its observed pharmacological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide
- N-(1-benzylpiperidin-4-yl)-2-furamide
- N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide
Uniqueness
N-(1-benzylpiperidin-4-yl)-3-cyclopentylpropanamide is unique due to its specific structural features, such as the presence of the cyclopentyl group, which may confer distinct pharmacological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-cyclopentylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c23-20(11-10-17-6-4-5-7-17)21-19-12-14-22(15-13-19)16-18-8-2-1-3-9-18/h1-3,8-9,17,19H,4-7,10-16H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGWKOKCFRCEIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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